molecular formula C11H15N3O2 B1597371 2-(4-Methylpiperazin-1-yl)nicotinic acid CAS No. 38029-97-9

2-(4-Methylpiperazin-1-yl)nicotinic acid

Cat. No. B1597371
CAS RN: 38029-97-9
M. Wt: 221.26 g/mol
InChI Key: IKHWOUUYKLSAGZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)nicotinic acid is a chemical compound which is an analog of the neurotransmitter acetylcholine. It is a synthetic compound with a variety of applications in scientific research and is used in various laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

1. Specific Scientific Field The research falls under the field of Pharmacology and Inflammopharmacology .

3. Methods of Application or Experimental Procedures The anti-nociceptive activity of LQFM182 was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan . Inflammatory parameters such as cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate were also evaluated .

4. Results or Outcomes LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHWOUUYKLSAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191445
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)nicotinic acid

CAS RN

38029-97-9
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CE Quevedo, V Bavetsias, E McDonald - Tetrahedron Letters, 2009 - Elsevier
2-(Methylamino)nicotinic acid was readily prepared in high yield by reacting 2-chloronicotinic acid with 40% aq MeNH 2 under microwave irradiation either at 120C for 2h or at 140C for …
Number of citations: 17 www.sciencedirect.com
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …

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